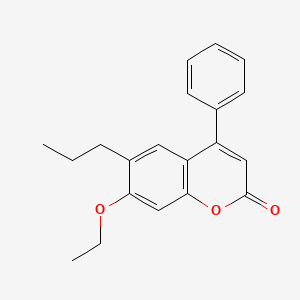
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammation process. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has anti-inflammatory, anti-cancer, and anti-microbial effects. It has been reported to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also shown potential as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit enzymes involved in the inflammation process, and its anti-microbial properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole. These include:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Studying its mechanism of action to fully understand how it inhibits enzymes and induces apoptosis in cancer cells.
3. Evaluating its potential side effects and toxicity in animal models.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has been reported using various methods, including the condensation of 2-aminomethylfuran and 5-bromo-2-methylbenzaldehyde in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 2-aminomethylfuran with 5-bromo-2-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been investigated for its ability to inhibit enzymes such as COX-2 and lipoxygenase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYUSRDQWHKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
